Product packaging for Boc-D-2-Fluoro-4-chlorophe(Cat. No.:CAS No. 791625-58-6)

Boc-D-2-Fluoro-4-chlorophe

Cat. No.: B2513894
CAS No.: 791625-58-6
M. Wt: 317.74
InChI Key: CDTXFWANMGZCPG-LLVKDONJSA-N
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Description

Boc-D-2-Fluoro-4-chlorophe is a useful research compound. Its molecular formula is C14H17ClFNO4 and its molecular weight is 317.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17ClFNO4 B2513894 Boc-D-2-Fluoro-4-chlorophe CAS No. 791625-58-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(4-chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTXFWANMGZCPG-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Ascendancy of Halogenated Amino Acids in Chemical Biology

The introduction of halogen atoms into amino acid side chains is a powerful strategy for fine-tuning the physicochemical and structural properties of peptides and proteins. encyclopedia.pubnih.govnih.gov This modification can profoundly influence molecular recognition, signal transduction, and enzymatic activity, making halogenated amino acids invaluable for structure-activity relationship (SAR) studies. encyclopedia.pub The unique properties of halogens, such as their size, electronegativity, and ability to form halogen bonds, allow for the rational design of molecules with enhanced biological performance. nih.govresearchgate.net

Fluorine, in particular, is often used as a probe in ¹⁹F-NMR studies to investigate the structure and dynamics of peptides and their interactions with biological membranes. encyclopedia.pub The strong carbon-fluorine bond also imparts metabolic stability, a desirable trait for therapeutic candidates. sci-hub.se Chlorine, with its larger size and different electronic properties, offers an alternative means to modulate hydrophobicity and steric interactions within a peptide structure. researchgate.net The presence of a chloro substituent on a phenyl ring can enhance its hydrophobic character and influence the compound's reactivity and interactions in biological systems. cymitquimica.com

The Critical Role of D Amino Acids in Peptidic Systems and Advanced Drug Discovery

While L-amino acids are the canonical building blocks of proteins in nature, the incorporation of their non-natural mirror images, D-amino acids, has emerged as a crucial strategy in drug discovery. nih.govjpt.com Peptides composed of or containing D-amino acids exhibit significantly enhanced stability against enzymatic degradation by proteases, which are ubiquitous in biological systems. nih.govjpt.com This increased biostability can lead to a longer therapeutic half-life and improved pharmacokinetic profiles. jpt.commdpi.com

Beyond stability, the unique stereochemistry of D-amino acids can lead to novel receptor interactions and biological activities. nih.gov In some instances, the D-enantiomer of a peptide can exhibit higher potency or a different pharmacological profile compared to its L-counterpart. mdpi.com The use of D-amino acids allows for the exploration of a vastly expanded chemical space, enabling the design of peptidomimetics with improved efficacy and selectivity. nih.govjpt.com

Boc D 2 Fluoro 4 Chlorophenylalanine: a Versatile Scaffold for Innovative Research

Stereoselective Synthesis of 2-Fluoro-4-chlorophenylalanine Precursors

Achieving the correct stereochemistry at the α-carbon is paramount for the biological activity of the final peptide. Several asymmetric methods are employed to selectively produce the D-isomer of 2-fluoro-4-chlorophenylalanine.

One prominent approach involves the use of chiral auxiliaries. For instance, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) can be alkylated with a suitable 2-fluoro-4-chlorobenzyl halide. The chiral ligand on the nickel complex directs the alkylation to occur stereoselectively, favoring the formation of the D-amino acid. Subsequent hydrolysis removes the chiral auxiliary, yielding the desired D-2-fluoro-4-chlorophenylalanine. nih.gov

Enzymatic methods also offer a highly stereoselective route. D-amino acid dehydrogenases (DAADHs) can be engineered to catalyze the reductive amination of the corresponding α-keto acid, 2-oxo-3-(2-fluoro-4-chlorophenyl)propanoic acid, to produce D-2-fluoro-4-chlorophenylalanine with high enantiomeric excess. researchgate.netsemanticscholar.orgmdpi.com This biocatalytic approach is often favored for its high selectivity and environmentally benign reaction conditions. researchgate.netsemanticscholar.org

Dynamic kinetic resolution is another powerful technique. In this process, a racemic mixture of the amino acid is subjected to conditions that allow for the continuous interconversion of the enantiomers while one enantiomer is selectively derivatized or removed from the equilibrium. This can be achieved using specific enzymes or chemical catalysts. nih.gov

Asymmetric Synthesis Method Key Features Typical Enantiomeric Excess (ee)
Chiral Auxiliary (e.g., Ni(II) complex)Stereoselective alkylation of a glycine Schiff base.>90%
Enzymatic Resolution (e.g., DAADH)Highly specific conversion of an α-keto acid precursor.>99%
Dynamic Kinetic ResolutionContinuous racemization with selective derivatization.Can approach 100%

The precise placement of the fluorine and chlorine atoms on the phenyl ring is crucial for the desired electronic and steric properties of the amino acid. The introduction of these halogens can be accomplished through several synthetic strategies.

A common method involves starting with a pre-functionalized aromatic ring. For example, 2-fluoro-4-chlorobenzyl bromide can be synthesized and then used in the asymmetric alkylation methods described previously. This ensures the correct positioning of the halogens from the outset.

Alternatively, halogenation can be performed on a phenylalanine precursor. Electrophilic fluorination using reagents like N-fluorobenzensulfonimide (NFSI) or Selectfluor can introduce the fluorine atom. mdpi.com Similarly, electrophilic chlorination can be achieved using various chlorinating agents. The regioselectivity of these reactions is directed by the existing substituents on the aromatic ring. Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, offer a versatile method for introducing the halogenated aryl group. This involves coupling a protected iodoalanine derivative with a 2-fluoro-4-chlorophenylzinc reagent. beilstein-journals.org

Halogenation Strategy Description Key Reagents/Catalysts
Use of Pre-functionalized Starting MaterialSynthesis begins with a molecule already containing the desired halogen pattern.2-fluoro-4-chlorobenzyl bromide
Electrophilic HalogenationDirect halogenation of a phenylalanine precursor.NFSI, Selectfluor (for fluorine); NCS (for chlorine)
Palladium-Catalyzed Cross-CouplingCoupling of an amino acid scaffold with a halogenated aryl partner.Pd(0) catalysts, organozinc reagents

The final step in the precursor synthesis is the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group. This protecting group is essential for preventing unwanted side reactions during peptide synthesis and is typically stable to a wide range of reaction conditions, yet readily removable under acidic conditions. organic-chemistry.orgfishersci.co.uk

The installation of the Boc group is generally achieved by reacting the D-2-fluoro-4-chlorophenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk Optimization of this reaction involves careful selection of the solvent and base to ensure high yields and prevent racemization. Common bases include sodium bicarbonate, sodium hydroxide, or organic bases like 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk The reaction is typically carried out in a solvent system such as water/THF, acetonitrile (B52724), or dioxane. fishersci.co.uk

Parameter Conditions Purpose
ReagentDi-tert-butyl dicarbonate (Boc₂O)Source of the Boc group
BaseSodium bicarbonate, DMAPTo deprotonate the amino group
SolventWater/THF, AcetonitrileTo dissolve reactants and facilitate the reaction
TemperatureRoom temperature to 40°CTo control reaction rate and prevent side reactions

Integration into Complex Peptide and Peptidomimetic Structures

Once synthesized, Boc-D-2-Fluoro-4-chlorophenylalanine is ready for incorporation into peptide chains. This can be accomplished through either solid-phase or solution-phase synthesis techniques, each with its own set of protocols and advantages.

Solid-phase peptide synthesis (SPPS) is the most common method for assembling peptides in a stepwise manner on a solid support. bachem.com The use of Boc-D-2-Fluoro-4-chlorophenylalanine in SPPS follows the general principles of the Boc/Bzl protection strategy.

The synthesis begins with the attachment of the first amino acid to a resin, often a Merrifield or PAM resin. chempep.com The peptide chain is then elongated through a series of coupling and deprotection cycles. In each cycle, the Boc group of the resin-bound amino acid is removed with an acid, typically trifluoroacetic acid (TFA). chempep.combeilstein-journals.org The newly exposed amino group is then coupled with the carboxyl group of the incoming Boc-protected amino acid, in this case, Boc-D-2-Fluoro-4-chlorophenylalanine.

The activation of the carboxylic acid is crucial for efficient coupling. A variety of coupling reagents can be used, such as dicyclohexylcarbodiimide (B1669883) (DCC) or more advanced reagents like HBTU, HATU, or PyBOP, often in the presence of an additive like HOBt or HOAt to suppress racemization and improve efficiency. bachem.comuniurb.it The choice of coupling reagent and conditions can be critical, especially for sterically hindered amino acids like Boc-D-2-Fluoro-4-chlorophenylalanine.

SPPS Step Reagents/Conditions Purpose
Resin AttachmentMerrifield or PAM resinSolid support for peptide assembly
Boc DeprotectionTrifluoroacetic acid (TFA) in DCMRemoval of the temporary N-terminal protecting group
CouplingDCC, HBTU, HATU, PyBOP with HOBt or HOAtFormation of the peptide bond
CleavageAnhydrous HF or TFMSARelease of the final peptide from the resin

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the synthesis of shorter peptides or for large-scale production. In this approach, the coupling reactions are carried out in a suitable solvent, and the product is isolated and purified after each step.

The coupling of Boc-D-2-Fluoro-4-chlorophenylalanine in solution-phase synthesis also relies on the activation of its carboxyl group. The same classes of coupling reagents used in SPPS are applicable here. bachem.comuniurb.it For instance, the use of a carbodiimide (B86325) like DCC in combination with an additive like HOBt is a classic and effective method. bachem.com More modern phosphonium (B103445) or uronium-based reagents can offer faster reaction times and higher yields. bachem.com

A key advantage of solution-phase synthesis is the ability to purify intermediates at each stage, which can lead to a higher purity final product. However, it is generally more labor-intensive and time-consuming than SPPS. Microwave-assisted coupling has been shown to significantly accelerate reaction times in solution-phase synthesis. mdpi.com

Coupling Reagent Class Examples Key Characteristics
CarbodiimidesDCC, EDCWidely used, cost-effective
Phosphonium SaltsPyBOP, PyAOPHigh efficiency, low racemization
Uronium/Aminium SaltsHBTU, HATU, TBTUFast reaction rates, suitable for difficult couplings

Orthogonal Protecting Group Strategies in Multi-Component Synthesis

The strategic incorporation of unnatural amino acids, such as Boc-D-2-Fluoro-4-chlorophenylalanine, into complex molecular architectures often relies on multi-component reactions (MCRs). These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of efficiency and atom economy. researchgate.net However, the successful execution of MCRs in the context of peptide or peptidomimetic synthesis is critically dependent on a sophisticated protecting group strategy. Orthogonal protection, a cornerstone of modern synthetic chemistry, is indispensable in this regard. fiveable.mespringernature.com

Orthogonal protecting groups are distinct classes of temporary blocking groups that can be removed under specific and mutually exclusive conditions. fiveable.mebiosynth.com This allows for the selective deprotection of one functional group in the presence of others, a crucial capability when constructing complex molecules with multiple reactive sites, such as those containing Boc-D-2-Fluoro-4-chlorophenylalanine. fiveable.menih.gov In a multi-component synthesis, this strategy enables the precise unmasking of reactive moieties for subsequent cyclization, elongation, or modification steps. beilstein-journals.orgnih.gov

The most widely employed orthogonal protecting group combinations in peptide synthesis are the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. biosynth.comnih.gov The Boc group, present on Boc-D-2-Fluoro-4-chlorophenylalanine, is typically removed with acids like trifluoroacetic acid (TFA), while the Fmoc group is cleaved by a base, commonly piperidine. masterorganicchemistry.com This classic orthogonal pair allows for the selective deprotection of either the N-terminus or a side chain, depending on the synthetic design. peptide.com

For instance, in a hypothetical multi-component reaction aiming to produce a cyclic peptidomimetic, Boc-D-2-Fluoro-4-chlorophenylalanine could be used as one of the components. Other components might include an amino acid with an Fmoc-protected side chain. After the initial MCR, the resulting linear product would possess both a Boc-protected N-terminus and an Fmoc-protected side chain. Treatment with a base would selectively remove the Fmoc group, allowing for an intramolecular reaction between the unmasked side chain and another part of the molecule to form the cyclic structure, all while the Boc group remains intact. Subsequent treatment with acid would then remove the Boc group to yield the final product or an intermediate for further elaboration.

Protecting GroupAbbreviationCleavage ConditionsStabilityOrthogonal To
tert-ButoxycarbonylBocMild to strong acid (e.g., TFA, HCl)Base, HydrogenolysisFmoc, Cbz, Alloc
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine, DBU)Acid, HydrogenolysisBoc, Cbz, Alloc
CarboxybenzylCbz or ZHydrogenolysis (H₂, Pd/C), Strong acid (HBr/AcOH)Base, Mild acidFmoc, Alloc
AllyloxycarbonylAllocPd(0) catalyst and a scavengerAcid, BaseBoc, Fmoc, Cbz

This table presents a generalized overview of common orthogonal protecting groups and their primary cleavage conditions and compatibilities. biosynth.commasterorganicchemistry.com

The presence of halogen atoms on the phenyl ring of Boc-D-2-Fluoro-4-chlorophenylalanine, specifically fluorine and chlorine, generally does not interfere with the common protecting group manipulations. rsc.orgnih.gov However, the electronic effects of these halogens can influence the reactivity of the amino acid and the stability of adjacent chemical bonds, a factor that must be considered during the design of the synthetic route.

In more complex multi-component syntheses, a multi-level orthogonal protection scheme may be necessary. ub.edu This could involve the use of additional protecting groups like the allyloxycarbonyl (Alloc) group, which is removed under neutral conditions using a palladium catalyst, or the p-nitrobenzyloxycarbonyl (pNZ) group, which is cleaved by reduction. ub.edu Such strategies provide an even finer degree of control over the sequence of bond-forming and deprotection events, enabling the construction of highly elaborate molecules. The successful application of these strategies is crucial for leveraging the full potential of MCRs in the synthesis of novel compounds containing unique building blocks like Boc-D-2-Fluoro-4-chlorophenylalanine. beilstein-journals.orgnih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. In peptide chemistry, this often involves systematically replacing natural amino acids with synthetic analogues to probe interactions with biological targets. Boc-D-2-Fluoro-4-chlorophenylalanine is employed in such studies to dissect the contributions of hydrophobicity, steric bulk, and electronic interactions at a specific residue position.

The introduction of halogen atoms into a peptide's structure can profoundly alter its interaction with its biological target, such as a G-protein coupled receptor or an enzyme active site. Halogenation primarily modifies the steric size and hydrophobicity of an amino acid side chain, and in the case of aromatic amino acids, can significantly alter their electronic properties. nih.gov The fluorine and chlorine atoms on the phenyl ring of Boc-D-2-Fluoro-4-chlorophenylalanine serve as powerful modulators of these properties.

Fluorine, being highly electronegative, can alter the electronic distribution of the aromatic ring, influencing π-π stacking and cation-π interactions, which are critical for molecular recognition. beilstein-journals.org The chlorine atom, larger and more polarizable than fluorine, can introduce favorable halogen bonding interactions—a type of non-covalent bond between the halogen and a Lewis base like a backbone carbonyl oxygen—which can enhance binding affinity. semanticscholar.orgrsc.org

SAR studies on various peptides have demonstrated the utility of such halogenations. For instance, in the development of cholecystokinin (B1591339) 1 receptor (CCK-1R) agonists, the replacement of phenylalanine with 4-chlorophenylalanine was explored to modulate receptor affinity. iiitd.edu.in Similarly, in studies of ultra-short glucagon-like peptide-1 receptor (GLP-1R) agonists, substituting phenylalanine with 2-fluorophenylalanine resulted in a compound with superior potency. mdpi.com These examples underscore how the specific placement of halogens, as seen in 2-fluoro-4-chlorophenylalanine, can be used to fine-tune ligand-receptor interactions and ultimately enhance bioactivity.

Table 1: Impact of Phenylalanine Halogenation on GLP-1 Receptor Agonist Potency

CompoundModification at Phe6Relative Potency vs. Parent PeptideReference
RXL-100Phenylalanine (Parent)1.0 mdpi.com
RXL-3000Phe(2-F)~5-fold greater mdpi.com
RXL-3039Phe(2,6-F)Equipotent to RXL-3000 mdpi.com
RXL-3018Phe(2,3,4,5,6-F)3-fold less potent than RXL-3000 mdpi.com

The 2,4-disubstitution pattern of Boc-D-2-Fluoro-4-chlorophenylalanine introduces steric hindrance that can bias the side chain's orientation. The ortho-fluoro substituent, in particular, can have a substantial impact on the preferred torsional angles due to its proximity to the benzylic carbon. rsc.org This conformational restriction can be advantageous, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. While specific conformational studies on peptides containing this exact di-halogenated residue are not widely published, research on other constrained phenylalanine analogues, such as 2',6'-dimethylphenylalanine, has shown that such steric constraints can dramatically alter biological activity by forcing the peptide into a more bioactive conformation. nih.gov The defined steric and electronic profile of 2-fluoro-4-chlorophenylalanine allows medicinal chemists to systematically explore the conformational space required for optimal receptor engagement.

Halogenation is a well-established strategy for modulating the lipophilicity of drug candidates, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) properties. The chlorine atom at the 4-position significantly increases the hydrophobicity of the phenylalanine side chain compared to the parent amino acid. cymitquimica.com Conversely, fluorine's effect on hydrophobicity is more nuanced; while often increasing lipophilicity, its primary influence is electronic. kobv.denih.gov

Table 2: Comparative Hydrophobicity of Phenylalanine Analogues

Amino AcidCalculated LogP (MlogP)Key PropertyReference
Phenylalanine (Phe)-1.374Baseline nih.gov
4-Fluorophenylalanine ([4F]Phe)-0.953Increased hydrophobicity and altered electronics nih.gov
4-ChlorophenylalanineN/A (Generally more hydrophobic than Phe)Significantly increased hydrophobicity cymitquimica.com

Contribution to Novel Small Molecule Design and Chemical Probe Development

Boc-D-2-Fluoro-4-chlorophenylalanine serves as a critical component in the design of innovative small molecules and chemical probes for studying biological systems.

The defined stereochemistry of Boc-D-2-Fluoro-4-chlorophenylalanine (the D-configuration) is crucial for asymmetric synthesis, a process that produces a specific enantiomer of a chiral molecule. unibo.it This is particularly important in drug development, as different enantiomers of a drug can have vastly different biological activities. The use of this compound as a chiral building block ensures the precise three-dimensional arrangement of atoms in the final product, which is often essential for effective interaction with a biological target. mdpi.comresearchgate.net

Key Influences of Fluorine in Drug Candidates:

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life in the body. nih.govbeilstein-journals.org

pKa Modulation: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can affect a drug's solubility and absorption. nih.gov

Property Effect of Fluorine Reference
Atomic RadiusSimilar to hydrogen beilstein-journals.orgnih.gov
ElectronegativityHighest of all elements nih.govbeilstein-journals.org
Carbon-Fluorine Bond StrengthVery strong nih.govbeilstein-journals.org

This interactive table summarizes the key properties of fluorine that are relevant to drug design.

High-throughput screening (HTS) involves testing large numbers of compounds to identify those with a desired biological activity. nih.gov Boc-D-2-Fluoro-4-chlorophenylalanine can be incorporated into the synthesis of compound libraries for HTS. mdpi.com By including this fluorinated and chlorinated building block, diverse libraries of novel compounds can be generated, increasing the chances of discovering a "hit" compound that can be further developed into a drug. mcmaster.ca The unique substitution pattern of this amino acid derivative provides access to chemical space that might not be achievable with more common building blocks. enamine.net

Iv. Biochemical and Biophysical Investigations of Boc D 2 Fluoro 4 Chlorophe Conjugates

Conformational Analysis of Peptides and Molecules Containing Boc-D-2-Fluoro-4-chlorophe

The three-dimensional structure of a peptide is intrinsically linked to its biological function. The introduction of a sterically demanding and electronically modified residue like 2-fluoro-4-chlorophenylalanine can enforce specific conformational preferences, thereby influencing its interaction with biological targets.

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful techniques for probing the structure of modified peptides in solution.

Illustrative NMR Chemical Shifts for a Model Peptide with 2-Fluoro-4-chlorophenylalanine

Nucleus Atom Position Expected Chemical Shift (ppm) Remarks
¹⁹F Phenyl C2-F -110 to -130 Highly sensitive to solvent and electronic environment.
¹H Phenyl C3-H 7.10 - 7.25 Doublet, coupled to C5-H.
¹H Phenyl C5-H 7.30 - 7.45 Doublet of doublets, coupled to C3-H and C6-H.
¹H Phenyl C6-H 7.00 - 7.15 Doublet, coupled to C5-H.
¹³C Phenyl C1 ~135 Quaternary carbon, attachment point to β-carbon.
¹³C Phenyl C2 ~160 (d, J≈245 Hz) Large C-F coupling constant is characteristic.
¹³C Phenyl C4 ~133 Site of chlorine substitution.

Circular Dichroism (CD): CD spectroscopy is widely used to assess the secondary structure content (e.g., α-helix, β-sheet) of peptides. nih.gov The incorporation of a bulky, D-amino acid like this compound can disrupt or stabilize secondary structures. For example, its presence might inhibit the formation of a canonical right-handed α-helix but could promote the formation of specific turns or other ordered structures. CD analysis would reveal such changes by monitoring the characteristic spectral bands in the far-UV region (190-250 nm). nih.gov

Computational methods, particularly molecular dynamics (MD) simulations, complement experimental techniques by providing a dynamic view of peptide behavior. nih.gov These simulations can predict the preferred conformations of a peptide containing this compound and explore its flexibility.

The halogen atoms significantly influence the conformational landscape. The fluorine at the C2 (ortho) position and chlorine at the C4 (para) position create a unique electronic distribution on the aromatic ring and introduce steric constraints. These factors can restrict the rotation around the chi (χ) dihedral angles of the amino acid side chain, favoring specific rotameric states. MD simulations can map this conformational energy landscape, identifying low-energy states that the peptide is likely to adopt. nih.govresearchgate.net These preferred conformations are critical in pre-organizing the peptide for binding to a specific biological target.

Key Parameters in Modeling Halogenated Phenylalanine Conjugates

Parameter Influence of 2-Fluoro-4-chloro Substitutions Significance in Modeling
Dihedral Angles (χ1, χ2) Rotation around the Cα-Cβ and Cβ-Cγ bonds is sterically hindered, favoring specific side-chain orientations. Defines the spatial orientation of the aromatic ring, crucial for receptor interaction.
Electrostatic Potential The electronegative F and Cl atoms create a dipole moment and alter the quadrupole moment of the phenyl ring. Influences non-covalent interactions, including dipole-dipole, cation-π, and potential halogen bonding.
Hydrophobicity Halogenation increases the hydrophobicity of the side chain. Affects peptide folding, membrane permeability, and binding to hydrophobic pockets in target proteins.
Solvation Energy Changes in hydrophobicity and electronic character alter how the residue interacts with water molecules. Impacts the overall conformational stability and solubility of the peptide.

Enzyme Interaction Profiling and Metabolic Stability Assessments

A major goal of incorporating non-canonical amino acids into peptides is to enhance their therapeutic potential by improving their stability against enzymatic breakdown and modulating their interactions with target enzymes.

Peptides are often rapidly degraded in vivo by peptidases, limiting their bioavailability. The introduction of modified amino acids can confer resistance to this degradation. nih.gov The D-configuration of this compound is a primary source of stability, as most endogenous proteases are stereospecific for L-amino acids.

Furthermore, the halogenated phenyl ring presents a modified side chain that may not be recognized efficiently by the binding pockets of enzymes like chymotrypsin, which typically cleaves after large hydrophobic L-amino acids. nih.gov Studies on fluorinated peptides have shown that metabolic stability is not always predictable and depends heavily on the enzyme and the position of the substitution. nih.gov However, the combination of D-stereochemistry and altered side-chain electronics and sterics in 2-Fluoro-4-chlorophenylalanine is expected to significantly enhance peptide half-life in the presence of peptidases.

Hypothetical Proteolytic Stability Assay

Peptide Sequence Peptidase Incubation Time (min) Percent Peptide Remaining
Ac-Gly-L-Phe -Ala-NH₂ α-Chymotrypsin 0 100%
30 45%
60 12%
120 <1%
Ac-Gly-(D-2-F-4-Cl-Phe) -Ala-NH₂ α-Chymotrypsin 0 100%
30 98%
60 96%
120 93%

Peptides containing this compound can be designed as potent and specific enzyme inhibitors. nih.gov The unique electronic properties of the fluorinated and chlorinated ring can be exploited to enhance binding affinity or to participate in novel binding interactions within an enzyme's active site. Fluorinated compounds have been successfully developed as mechanism-based inhibitors, where the enzyme converts the inhibitor into a reactive species that covalently modifies the active site. nih.govresearchgate.net

The electron-withdrawing nature of fluorine can increase the acidity of nearby protons or stabilize transition states, leading to tighter binding. Kinetic studies are essential to quantify these effects, determining parameters such as the inhibition constant (Kᵢ) to assess the potency of the inhibitor.

Illustrative Enzyme Inhibition Kinetics

Compound Target Enzyme Inhibition Type Kᵢ (nM)
Standard Substrate Analog Protease X Competitive 2,500
Peptide with D-Phe Protease X Competitive 850
Peptide with D-2-F-4-Cl-Phe Protease X Competitive 75

Modulation of Biological Pathways and Molecular Targets

By serving as stable and conformationally defined scaffolds, conjugates of this compound can be used to modulate a variety of biological pathways. They are valuable tools in drug discovery for developing antagonists or agonists for receptors, or for disrupting protein-protein interactions. nih.govmdpi.com

For example, a peptide designed to mimic a protein's binding motif can be stabilized by incorporating this modified residue. The enhanced stability and constrained conformation can lead to higher binding affinity and selectivity for the target protein, effectively blocking a key interaction in a disease pathway. The increased hydrophobicity from the halogenated ring may also improve the peptide's ability to cross cell membranes and reach intracellular targets. Bioactive peptides incorporating such residues are being investigated for numerous therapeutic applications, including as anticancer and antimicrobial agents. nih.govmdpi.com

In Vitro Studies of Protein-Ligand and Protein-Protein Interactions

No published studies were found that specifically examined the in vitro protein-ligand or protein-protein interactions of peptides or molecules conjugated with Boc-D-2-Fluoro-4-chlorophenylalanine. While general literature suggests that fluorinated amino acids can enhance the binding affinity and selectivity of peptides for their biological targets, there is no specific data, such as binding constants (Kd), association/dissociation rates, or structural analysis of complexes involving this compound conjugates.

Investigating Influence on Cellular Signaling and Biological Processes

Similarly, there is a lack of available research on the effects of Boc-D-2-Fluoro-4-chlorophenylalanine conjugates on cellular signaling pathways or other biological processes. Scientific investigations into how this specific compound, when incorporated into a larger molecule, might modulate kinase activity, receptor activation, gene expression, or other cellular events have not been reported in the accessible literature. Therefore, no detailed findings or data tables on its specific biological or cellular effects can be provided.

V. Advanced Analytical and Characterization Methodologies in Boc D 2 Fluoro 4 Chlorophe Research

Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous elucidation of the molecular structure of Boc-D-2-Fluoro-4-chlorophenylalanine. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are cornerstone techniques in this regard.

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For Boc-D-2-Fluoro-4-chlorophenylalanine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a complete picture of its structure. While specific spectral data for this exact compound is not widely published, representative chemical shifts for analogous structures can be inferred.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butoxycarbonyl (Boc) protecting group, the alpha- and beta-protons of the amino acid backbone, and the aromatic protons of the 2-fluoro-4-chlorophenyl ring. The protons of the Boc group typically appear as a singlet around 1.4 ppm. The alpha-proton, adjacent to the chiral center, would likely resonate as a multiplet between 4.3 and 4.6 ppm. The diastereotopic beta-protons would appear as a multiplet, typically between 2.9 and 3.3 ppm. The aromatic protons would exhibit complex splitting patterns in the aromatic region of the spectrum (approximately 7.0-7.4 ppm) due to coupling with each other and with the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. Key resonances would include those for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, the carbons of the aromatic ring, and the alpha- and beta-carbons of the amino acid. The presence of the electronegative fluorine and chlorine atoms will influence the chemical shifts of the aromatic carbons. mdpi.com

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. A single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift of this signal is sensitive to the electronic environment and can provide confirmation of the fluorine's position on the aromatic ring. nih.gov

Illustrative NMR Data for a Boc-Protected Halogenated Phenylalanine Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Boc (CH₃)₃~1.4 (s, 9H)~28.5
Boc C(CH₃)₃-~80.0
Boc C=O-~155.0
β-CH₂~3.1 (m, 2H)~37.0
α-CH~4.5 (m, 1H)~55.0
Aromatic CH~7.1-7.4 (m, 3H)~115-135
Aromatic C-F-(Varies)
Aromatic C-Cl-(Varies)
COOH(Broad signal)~175.0

Note: This data is representative and based on typical values for similar compounds. Actual chemical shifts may vary.

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For Boc-D-2-Fluoro-4-chlorophenylalanine, HRMS would be used to confirm its molecular formula, C₁₄H₁₇ClFNO₄. The high-resolution measurement distinguishes the target compound from other molecules with the same nominal mass. Common fragmentation patterns for Boc-protected amino acids under mass spectrometric analysis involve the loss of the Boc group or parts of it, such as isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (101 Da). doaj.org

Chromatographic Purity Assessment and Separation Methodologies

Chromatographic techniques are essential for assessing the purity of Boc-D-2-Fluoro-4-chlorophenylalanine and for separating it from any impurities or, in the case of a racemic mixture, from its enantiomer.

HPLC is a standard method for determining the chemical purity of non-volatile compounds. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid, would be employed. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Typical HPLC Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA
Gradient Linear gradient from 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temp. 25 °C

Note: These are general conditions and would require optimization for this specific compound.

Since Boc-D-2-Fluoro-4-chlorophenylalanine is a chiral compound, it is crucial to determine its enantiomeric purity. Chiral chromatography is the most common method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Several types of CSPs are available, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly effective for the separation of N-protected amino acids. semanticscholar.org The enantiomeric excess (e.e.) can be quantified by comparing the peak areas of the two enantiomers.

Illustrative Chiral HPLC Conditions

Parameter Condition
Column Chiral stationary phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol with a small amount of an acidic modifier
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 220 nm
Column Temp. Ambient

Note: The choice of chiral stationary phase and mobile phase is critical and requires screening for optimal separation.

Solid-State Structural Analysis (e.g., X-ray Crystallography) for Crystalline Forms

For compounds that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. This technique can unambiguously determine the molecular structure, including the absolute configuration of the chiral center. nih.gov It also reveals details about the packing of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding. While no crystal structure for Boc-D-2-Fluoro-4-chlorophenylalanine is publicly available, this method would be the gold standard for its solid-state characterization. The ability to form well-ordered crystals is a prerequisite for this analysis. wikipedia.org

Vi. Future Directions and Emerging Research Avenues

Integration into Advanced Combinatorial Library Synthesis for Drug Discovery

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of diverse but structurally related molecules, creating a "library" for high-throughput screening against biological targets. slideshare.net The success of this approach hinges on the quality and diversity of the building blocks used. The incorporation of Boc-D-2-Fluoro-4-chlorophenylalanine into combinatorial libraries offers a distinct advantage by introducing unique halogen-based structural motifs.

The presence of fluorine and chlorine atoms can significantly influence the pharmacological profile of the library members. Fluorine is known to enhance metabolic stability and binding affinity by altering the electronic properties of the molecule. nih.gov The introduction of fluorinated amino acids into peptides has been shown to increase their biological activity and chemical stability. researchgate.net This strategy allows for the creation of libraries of peptides and small molecules with improved pharmacokinetic properties. By systematically including this building block, researchers can explore a wider chemical space, increasing the probability of identifying novel lead compounds with significant therapeutic potential. slideshare.net This approach has proven valuable in the development of treatments for a range of diseases, from cancer to infections. chemimpex.com

Development of Fluorescent and Isotope-Labeled Probes for Biochemical Studies

Probes tagged with isotopes or fluorescent markers are indispensable tools for studying biological processes at the molecular level. Boc-D-2-Fluoro-4-chlorophenylalanine serves as a valuable precursor for the synthesis of such probes, enabling advanced imaging and analytical techniques.

Isotope-Labeled Probes: The fluorine atom on the phenyl ring is particularly amenable to isotopic labeling. The radioisotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter for Positron Emission Tomography (PET), a powerful in-vivo imaging technique. nih.gov The synthesis of ¹⁸F-labeled phenylalanine analogs allows for the non-invasive imaging and quantification of amino acid transport and metabolism, which is often upregulated in cancer cells. nih.gov Furthermore, the stable isotope fluorine-19 (¹⁹F) is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Incorporating ¹⁹F-labeled amino acids into proteins allows researchers to probe protein structure, dynamics, and interactions without interference from other signals, as ¹⁹F is not naturally present in biological systems. nih.gov This makes fluorinated amino acids valuable tools for investigating biosynthetic pathways and protein-protein interactions. nih.gov

Fluorescent Probes: While the intrinsic fluorescence of the phenylalanine residue is generally too weak to be useful, fluorinated amino acids can be used as building blocks for creating novel fluorescent probes. nih.govresearchgate.net For instance, they can be incorporated into larger molecular systems that contain a fluorophore, such as a coumarin (B35378). nih.gov The combination of fluorine's unique properties with the fluorescent characteristics of the coumarin moiety results in specialized probes for biological imaging. nih.gov Similarly, fluorinated benzotriazole (B28993) amino acids have been developed for use as biological probes in fluorescence imaging applications. nih.gov These synthetic fluorescent amino acids can be incorporated into peptides and proteins to study conformational changes, protein folding, and binding interactions in real-time. peptide.com

Application in Artificial Intelligence (AI)-Driven Drug Design and Optimization Platforms

Exploration in the Synthesis of Peptide Mimetics and Novel Foldamer Systems

Peptide mimetics and foldamers are molecules designed to mimic the three-dimensional structure of natural peptides, often with enhanced stability, bioavailability, and target specificity. nih.gov Foldamers are sequence-specific oligomers that adopt well-defined, predictable secondary structures, similar to proteins. nih.gov The incorporation of non-natural amino acids is a cornerstone of this field.

Fluorinated amino acids, including derivatives of Boc-D-2-Fluoro-4-chlorophenylalanine, are of significant interest for designing novel foldamers. researchgate.netmdpi.com The introduction of fluorine can exert profound control over the conformational preferences of the peptide backbone. mdpi.com The steric and electronic effects of fluorine substituents can be used to stabilize specific secondary structures, such as helices or sheets, which are crucial for biological activity. researchgate.net Research has shown that fluorination can modulate intermolecular forces and pre-organize a peptide into its bioactive conformation, enhancing its binding to biological targets. mdpi.com The use of fluorinated amino acids in designing peptide-based foldamers is a rapidly developing area, with the potential to create new classes of bioactive molecules with tailored structures and functions. researchgate.net

Q & A

Q. What are the recommended synthetic routes for Boc-D-2-Fluoro-4-chlorophe, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the amine functionality of D-configuration phenylalanine derivatives. Key steps include:
  • Fluorination and chlorination at the 2- and 4-positions of the phenyl ring via electrophilic aromatic substitution or transition-metal-catalyzed coupling.
  • Use of chiral auxiliaries or asymmetric catalysis to preserve enantiomeric integrity.
  • Characterization via chiral HPLC (e.g., using a Chiralpak® column) or 19F NMR^{19}\text{F NMR} to confirm enantiomeric excess (ee) >98% .
    Example Data Table :
ParameterMethodTypical Result
Enantiomeric PurityChiral HPLC (Hexane/IPA)ee = 99.2%
Fluorine Position19F NMR^{19}\text{F NMR}δ = -112 ppm (singlet)

Q. What analytical techniques are critical for verifying the identity and purity of this compound?

  • Methodological Answer :
  • HPLC/GC : Assess chemical purity (>98%) using reverse-phase C18 columns or gas chromatography with flame ionization detection (GC-FID) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+^+ = 300.1 m/z) via high-resolution mass spectrometry (HRMS).
  • NMR Spectroscopy : Use 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F NMR^{19}\text{F NMR} to resolve structural ambiguities (e.g., coupling constants for fluorine substituents) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Degradation Tests : Expose the compound to elevated temperatures (40°C, 60°C), humidity (75% RH), and UV light for 4–12 weeks.
  • Analytical Monitoring : Track degradation products via HPLC and quantify using validated calibration curves.
  • Key Metrics : Report % recovery and degradation kinetics (e.g., half-life at 25°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer :
  • Variable Analysis : Compare experimental conditions (e.g., cell lines, assay pH, solvent composition). For example, DMSO concentration >1% may inhibit enzyme activity, leading to false negatives .
  • Meta-Analysis : Pool data from multiple studies using standardized effect-size metrics (e.g., IC50_{50} values) and assess heterogeneity via Q-test statistics .

Q. What strategies optimize the enantioselective synthesis of this compound when traditional methods yield low ee?

  • Methodological Answer :
  • Catalyst Screening : Test palladium or organocatalysts (e.g., Cinchona alkaloids) to improve stereochemical outcomes.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction selectivity.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. How should researchers address discrepancies in computational vs. experimental binding affinity data for this compound?

  • Methodological Answer :
  • Docking Validation : Cross-check molecular docking results with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data.
  • Force Field Adjustments : Modify partial charges for fluorine atoms in MD simulations to account for electrostatic effects .
  • Error Analysis : Calculate root-mean-square deviations (RMSD) between predicted and observed binding poses .

Data Contradiction Analysis Framework

Adapted from and :

Identify Variables : List experimental parameters (e.g., reagent purity, instrumentation).

Replicate Conditions : Repeat studies using identical protocols.

Statistical Testing : Apply ANOVA or t-tests to assess significance of discrepancies.

Peer Review : Submit findings for pre-print feedback before publication to identify overlooked biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.